N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide
Description
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thiazole-pyrazole core linked to a substituted benzamide. Key structural elements include:
- Thiazole ring: Substituted at position 4 with a 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that enhance aromatic stability and modulate electronic properties.
- Pyrazole moiety: Position 1 is bonded to the thiazole ring, while position 3 bears a methyl group, increasing steric bulk and influencing conformational flexibility.
Its synthesis likely follows established routes for thiazole-pyrazole hybrids, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)33-19-9-6-17(7-10-19)24(30)27-23-12-16(3)28-29(23)25-26-20(14-34-25)18-8-11-21(31-4)22(13-18)32-5/h6-15H,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESRTKADNNYLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain sensation, microbial growth, and cellular proliferation, among others.
Biological Activity
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Thiazole ring
- Pyrazole ring
- Isopropoxybenzamide group
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with β-keto esters or diketones under basic conditions.
- Final Assembly : The isopropoxybenzamide group is introduced to complete the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects by:
- Inhibiting Enzymatic Activity : Targeting enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulating Receptor Activity : Binding to receptors that influence cellular processes related to apoptosis and cell growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of pyrazole and thiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated low micromolar GI50 values against K562 and MCF-7 cell lines, indicating significant antiproliferative activity .
- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties, suggesting that this compound may also possess such effects.
Case Studies
- Antiproliferative Activity :
- Mechanistic Insights :
Data Table: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | K562 | 5.0 |
| Compound B | MCF-7 | 3.5 |
| Compound C | MV4-11 | 6.0 |
| This compound | TBD |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Pyrazole Derivatives
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., fluorine in ), which may alter electronic density and binding interactions.
- The 4-isopropoxybenzamide group provides greater lipophilicity compared to polar substituents like morpholinomethyl ( ) or urea ( ), suggesting improved bioavailability.
Key Observations :
- The target compound’s synthesis likely mirrors methods for analogous amides, such as the use of DMF for crystallization (as in ).
- Yields for urea-linked analogs ( ) are moderately high (77–83%), suggesting efficient routes that could inform optimization for the target.
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations :
- The absence of experimental spectral data for the target compound highlights a gap in characterization. Analogous compounds (e.g., 4d ) show distinct ¹H NMR signals for substituents like morpholine (δ 2.5) and chlorine (δ 7.8), which could guide future analyses.
- High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated in and .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide?
The synthesis typically involves multi-step protocols:
- Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., HCl/EtOH) to construct the thiazole core .
- Pyrazole functionalization : Introducing the 3-methyl-1H-pyrazol-5-yl moiety via cyclocondensation of hydrazines with diketones or via cross-coupling reactions .
- Benzamide coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous DMF/DCM .
Key parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves complex stereochemistry and confirms bond angles/distances .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Antimicrobial (MIC against S. aureus or E. coli), anticancer (IC₅₀ via MTT assay on HeLa cells), or anti-inflammatory (COX-2 inhibition) protocols are standard .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiazole-pyrazole cyclization in this compound?
Q. How can conflicting spectral data (e.g., unexpected NOE correlations or mass fragments) be resolved?
Q. What structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Substituent modulation : Replacing 3,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity .
- Bioisosteric replacements : Substituting isopropoxy with trifluoromethoxy improves metabolic stability in hepatic microsome assays .
Q. What computational strategies are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize lead compounds .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for amide coupling) and use flow chemistry to enhance reproducibility .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
Q. How are stereoisomers (e.g., E/Z configurations) characterized and separated?
- Chiral HPLC : Use cellulose-based columns (Chiralpak IA) with hexane/iPrOH mobile phases .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration assignment .
Q. What stability studies are critical for ensuring compound integrity in biological assays?
- Forced degradation : Expose to UV light, acidic/basic conditions, or oxidative agents (H₂O₂) to identify degradation products via LC-MS .
- Lyophilization : Assess hygroscopicity by storing at 25°C/60% RH and monitoring water content via Karl Fischer titration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
